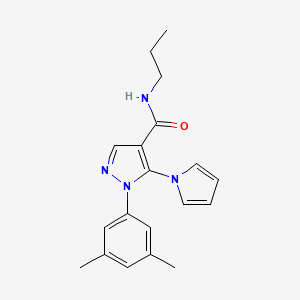

1-(3,5-dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, also known as SR141716A or Rimonabant, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was first synthesized in 1994 by Sanofi-Aventis as a potential treatment for obesity and related metabolic disorders. Rimonabant works by blocking the CB1 receptor, which is responsible for regulating appetite and energy metabolism.

Scientific Research Applications

Synthesis and Receptor Affinity

A study focused on the synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, comparing them with reference compounds for cannabinoid receptor affinity. The research highlighted compounds with selectivity towards cannabinoid receptors, indicating potential applications in the development of cannabinoid receptor modulators. The structural modifications and their impact on receptor affinity and selectivity provide insights into the design of new therapeutic agents targeting cannabinoid receptors (Silvestri et al., 2008).

Functionalization Reactions

Another study explored the functionalization reactions of pyrazole-3-carboxylic acids, leading to the synthesis of various carboxamide derivatives. This work contributes to the broader understanding of chemical reactions involving pyrazole derivatives, which could be useful in synthesizing new compounds with potential biological activities (Yıldırım et al., 2005).

Molecular Interaction Studies

Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor delved into molecular interactions, conformations, and pharmacophore models. Such studies are crucial for drug design, offering a pathway to develop new drugs that can interact selectively with biological targets (Shim et al., 2002).

Crystal Structure Analysis

The synthesis and crystal structure analysis of related pyrazole carboxamide derivatives provide valuable data for the development of materials with specific physical properties. Understanding the crystal structure is essential for designing compounds with desired characteristics for applications in materials science (Prabhuswamy et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit theEnoyl ACP Reductase and DHFR enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively, making them potential targets for antimicrobial drugs .

Mode of Action

The compound interacts with its targets, likely through binding interactions at the active sites of the Enoyl ACP Reductase and DHFR enzymes . This interaction could inhibit the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .

Biochemical Pathways

The compound’s action on Enoyl ACP Reductase affects the fatty acid synthesis pathway in bacteria, while its action on DHFR disrupts the folic acid metabolism pathway . Both these pathways are vital for bacterial growth and survival, so their disruption can lead to the death of the bacteria .

Pharmacokinetics

Similar compounds have been subjected to admet studies , suggesting that this compound may also have been evaluated for its pharmacokinetic properties.

Result of Action

The compound’s action on its targets leads to the disruption of essential biochemical processes in bacteria, potentially resulting in the death of the bacteria . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

properties

IUPAC Name |

1-(3,5-dimethylphenyl)-N-propyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-4-7-20-18(24)17-13-21-23(19(17)22-8-5-6-9-22)16-11-14(2)10-15(3)12-16/h5-6,8-13H,4,7H2,1-3H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIULFGNGKXQPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)

![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)

![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)